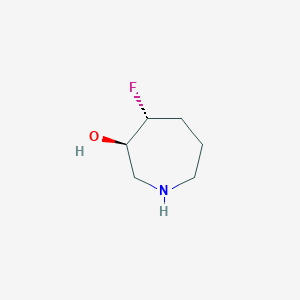
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 7th position on the benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with a fluorinated aromatic aldehyde under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives.
Mécanisme D'action
The mechanism of action of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
- Benzoxazole derivatives with different substituents
Comparison: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of a fluorine atom, which can enhance its biological activity and chemical stability compared to non-fluorinated benzoxazole derivatives. The fluorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C9H6FNO3 |
|---|---|
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
methyl 6-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)7-5(10)2-3-6-8(7)14-4-11-6/h2-4H,1H3 |
Clé InChI |
VOEVRVQYRZYLLF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1OC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)



![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)


![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



